N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide
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Overview
Description
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Molecular Structure Analysis
The molecular structure of “N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide” was confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Chemical Reactions Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . Further details about the chemical reactions involving this compound are not available in the retrieved information.
Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
- Synthesis of Pyrimidine Derivatives: The compound 4,6-Dimethyl-2-methanesulfonylpyrimidine, a close relative of the chemical , is an important intermediate in synthesizing various biologically active compounds. Its synthesis involves steps like methylation, condensation, and oxidation, yielding a 71.0% overall yield (X. Le, 2014).
- Molecular and Supramolecular Structures: Studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have reported their molecular and supramolecular structures. These compounds, similar in structure to the queried chemical, show interesting properties like hydrogen-bonded dimers and layers, which are important for various applications (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
2. Biological Activity
- Enzyme Inhibition: Methanesulfonamide pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. One such compound showed potent inhibitory activity, highlighting potential therapeutic applications (M. Watanabe, H. Koike, T. Ishiba, T. Okada, S. Seo, K. Hirai, 1997).
3. Advanced Materials
- Polyimides Containing Pyridine: A novel diamine containing a pyridyl side group has been synthesized for producing polyimides with high thermal stability and good optical transparency. This is relevant for materials science applications, particularly in the context of organic light emitting diodes (OLEDs) (Kai-yuan Cheng, Jiefang Hu, Yancheng Wu, Chuqi Shi, Zhi-geng Chen, Shumei Liu, Yanchao Yuan, Y. Mo, Jianqing Zhao, 2019).
4. Analytical Chemistry Applications
- Fluorescent Probe Development: A reaction-based fluorescent probe for distinguishing thiophenols over aliphatic thiols has been designed using a compound with a structure similar to the queried chemical. This has significant implications in environmental and biological sciences (Z. Wang, Deman Han, Wenping Jia, Qizhong Zhou, W. Deng, 2012).
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It’s known that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . The interaction with its targets likely involves binding to the active site of the target protein, leading to changes in the protein’s function.
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound may influence pathways related to pain perception (via the vanilloid receptor 1), growth and development (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits) .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of this compound, are known to contribute to the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been described to have antioxidative and antibacterial properties . They also have effects on the cell cycle .
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-8-10(14-18(3,16)17)9(2)13-11(12-8)15-6-4-5-7-15/h14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGDGBKUPYMJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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